
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane is an organic peroxide compound known for its unique structure and properties It belongs to the class of cyclic diperoxides, which are characterized by the presence of two peroxide groups within a cyclic framework
Méthodes De Préparation
The synthesis of 3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method involves the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the desired tetroxane compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, reacting with various substrates to form oxidized products.
Reduction: Under certain conditions, the peroxide groups can be reduced to form corresponding alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide, acids, and reducing agents.
Applications De Recherche Scientifique
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as an oxidizing agent and a polymerization initiator in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of 3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. In biological systems, this oxidative stress can result in antimicrobial or antimalarial effects by disrupting the normal function of microbial or parasitic cells .
Comparaison Avec Des Composés Similaires
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane can be compared with other similar compounds such as:
3,6-Dimethyl-1,2,4,5-tetroxane: This compound has similar structural features but with different alkyl substituents, leading to variations in its chemical and physical properties.
3,6-Diphenyl-1,2,4,5-tetroxane:
Formaldehyde diperoxide: Another cyclic diperoxide with distinct properties and uses in various chemical reactions.
Propriétés
Numéro CAS |
914917-07-0 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
3,6-diethyl-3,6-dihexyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C18H36O4/c1-5-9-11-13-15-17(7-3)19-21-18(8-4,22-20-17)16-14-12-10-6-2/h5-16H2,1-4H3 |
Clé InChI |
AGPAWRJABNUYPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(OOC(OO1)(CC)CCCCCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
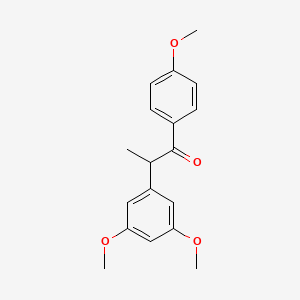
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
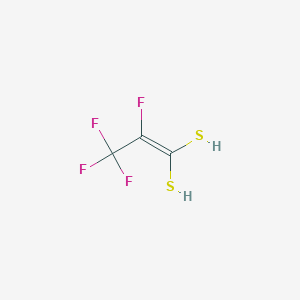
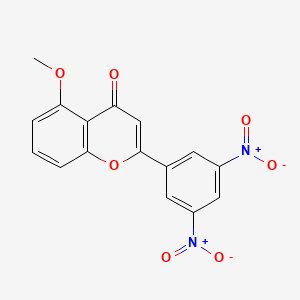
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
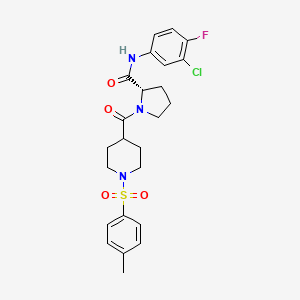
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
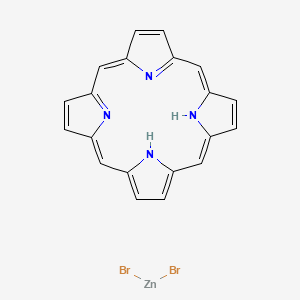

![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)
